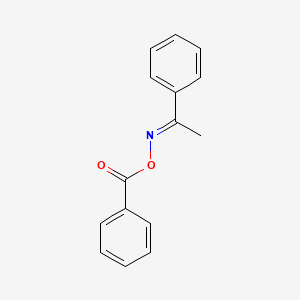

Acetophenone o-benzoyloxime

Description

Significance of Oxime Esters in Organic Synthesis and Chemical Science

Oxime esters represent a pivotal class of organic compounds, valued for their versatility as synthetic intermediates. researchgate.netderpharmachemica.com Their chemical structure, characterized by the R₁R₂C=N-OR₃ moiety, is a hub of reactivity, making them valuable precursors for a diverse array of nitrogen and oxygen-containing molecules. researchgate.netrsc.org In organic synthesis, they are attractive starting materials for creating amines, amides, nitriles, and various heterocyclic compounds such as pyrroles, pyridines, and quinolines. researchgate.netderpharmachemica.com

The significance of the oxime ester functional group extends to medicinal chemistry, where it is found in numerous bioactive compounds exhibiting a wide spectrum of activities, including antifungal, antibacterial, anti-inflammatory, and antitumor properties. researchgate.netderpharmachemica.comorganic-chemistry.orgrsc.org Furthermore, the N-O bond within the oxime ester is susceptible to cleavage, often initiated by light or transition metals, which generates reactive iminyl radicals. rsc.orgmdpi.com This reactivity is harnessed in advanced synthetic methodologies, including C-C bond cleavage and the construction of complex molecular frameworks. rsc.orgmdpi.com Oxime esters also serve as important components in the preparation of photosensitive compositions and as photoinitiators in polymerization processes. researchgate.netrsc.orgresearchgate.net

Historical Context of Acetophenone (B1666503) o-Benzoyloxime Synthesis and Early Studies

The synthesis of Acetophenone o-benzoyloxime is typically achieved through a two-step process. The first step involves the condensation reaction of acetophenone with hydroxylamine (B1172632) hydrochloride, usually in the presence of a base like potassium hydroxide (B78521) or sodium acetate (B1210297), to form the intermediate, acetophenone oxime. arpgweb.com In the subsequent step, this oxime is subjected to benzoylation. This is accomplished by treating the acetophenone oxime with benzoyl chloride in the presence of a base such as pyridine (B92270), which yields the final product, this compound.

Early research into the behavior of this compound explored its thermal decomposition. A study published in 1988 investigated the thermolysis of the compound, identifying the products that result from heating it. oup.comoup.com This research provided foundational insights into the compound's stability and reactivity under thermal stress, revealing that the process involves the homolysis of the N-O and O-benzoyl bonds. oup.comoup.com The pyrolysis of this compound was found to yield products such as ammonia, carbon dioxide, biphenyl, acetophenone, acetanilide, acetonitrile (B52724), 2-methylbenzoxazole, and benzoic acid. oup.com These early investigations established a basis for understanding the free-radical chemistry associated with the compound.

Current Research Landscape and Academic Relevance of the Compound

In contemporary chemical research, this compound continues to be a compound of significant interest due to its diverse applications. It is widely utilized as a versatile intermediate in organic synthesis for the construction of complex molecules, particularly nitrogen-containing heterocyclic compounds. Its unique structure facilitates various chemical transformations, making it a valuable building block for synthetic chemists.

The compound and its derivatives are actively explored in medicinal chemistry. ontosight.ai While specific applications are still under investigation, the structural motifs present in this compound are associated with a range of biological activities, including potential antifungal, anti-inflammatory, and anticancer properties. ontosight.ai

Furthermore, this compound has found a crucial role in materials science, specifically in the field of polymer chemistry. It functions as a photoinitiator, a compound that can generate reactive species upon exposure to light to initiate polymerization reactions. researchgate.netarkema.com Research has demonstrated its effectiveness in the UV curing of resins and in enhancing the mechanical properties of polymer matrices. Studies into its photochemical behavior focus on the cleavage of the N-O bond, which generates radicals that drive polymerization. rsc.orgemory.edu This application is particularly relevant for the electronics and coatings industries. arkema.com The compound is also used as a reactant in the iron-catalyzed cyclization of ketoxime acetates to prepare pyridines. chemicalbook.com

Scope and Objectives of the Research Compendium

This article serves as a focused compendium on the chemical compound this compound. The primary objective is to provide a scientifically rigorous overview of the compound, strictly adhering to its chemical nature and applications in research. The scope of this article is intentionally precise, centering on the following key areas:

The fundamental importance of the oxime ester functional group in the broader context of organic and chemical sciences.

The historical synthesis and initial scientific investigations of this compound, providing a background to its discovery and characterization.

The current state of research and academic relevance , detailing its modern applications in organic synthesis, medicinal chemistry, and materials science.

This compendium will present detailed research findings and include data tables to support the textual information. It will exclusively address the chemical and research aspects of this compound.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-1-phenylethylideneamino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-12(13-8-4-2-5-9-13)16-18-15(17)14-10-6-3-7-11-14/h2-11H,1H3/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJLQTJYNGGTIU-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421325 | |

| Record name | Acetophenone o-benzoyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26060-56-0 | |

| Record name | NSC255227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone o-benzoyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Acetophenone O Benzoyloxime and Its Derivatives

Classical Synthetic Routes and Reaction Conditions

The traditional synthesis of Acetophenone (B1666503) o-benzoyloxime involves a two-step process: the formation of acetophenone oxime and its subsequent benzoylation.

Formation of Acetophenone Oxime via Condensation Reactions

Acetophenone oxime is synthesized through the condensation reaction of acetophenone with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride. misuratau.edu.lyarpgweb.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of acetophenone, followed by dehydration to form the C=N double bond of the oxime. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.

The choice of base and solvent can influence the reaction yield and the ratio of geometric isomers (E/Z) of the resulting oxime. arpgweb.com For instance, refluxing acetophenone with hydroxylamine hydrochloride in the presence of potassium hydroxide (B78521) has been reported to produce acetophenone oxime in moderate to good yields. arpgweb.com One study reported the synthesis of acetophenone oxime in a moderate yield of 31%. misuratau.edu.ly Spectroscopic data, such as 1H NMR, can be used to confirm the formation of the oxime and to determine the ratio of the E and Z isomers, which has been reported to be approximately 8:1. misuratau.edu.lyarpgweb.com

Table 1: Synthesis of Acetophenone Oxime

| Reactants | Base | Yield | E/Z Isomer Ratio | Reference |

|---|---|---|---|---|

| Acetophenone, Hydroxylamine Hydrochloride | Potassium Hydroxide | Moderate to Good | 8:1 | arpgweb.com |

| Acetophenone, Hydroxylamine Hydrochloride | Not specified | 31% | 8:1 | misuratau.edu.ly |

Benzoylation Strategies for O-Benzoyloxime Formation

The second step in the synthesis of Acetophenone o-benzoyloxime is the benzoylation of the hydroxyl group of the acetophenone oxime. This is an esterification reaction where a benzoyl group is introduced.

A common method for the benzoylation of oximes involves the use of benzoyl chloride in the presence of an amine base such as pyridine (B92270) or triethylamine (B128534). researchgate.netuomustansiriyah.edu.iq The amine base acts as a catalyst and also serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. uomustansiriyah.edu.iq This method, often referred to as the Schotten-Baumann reaction, is a widely used condensation reaction for the synthesis of amides and esters. uomustansiriyah.edu.iqunacademy.com The reaction is typically carried out in a two-phase solvent system, where the starting materials and product remain in the organic phase, while the base neutralizes the acid in the aqueous phase. unacademy.com

Inorganic bases can also be employed for the benzoylation of acetophenone oxime. For example, the esterification of acetophenone oximes with terphthaloyl chloride has been successfully carried out under basic conditions at low temperatures (0–5 ºC) followed by room temperature. arpgweb.com Another example involves the use of anhydrous sodium acetate (B1210297) in the synthesis of acetophenone O-acetyl oxime, a related compound. orgsyn.org The use of inorganic bases can offer advantages in terms of cost and ease of removal from the reaction mixture.

While less common for the direct synthesis of this compound, radical-based transformations of oxime derivatives provide an alternative perspective on their reactivity. Oxime esters can serve as precursors for generating iminyl radicals upon homolysis of their weak N-O bonds. mdpi.com Specifically, the photodissociation of certain oxime esters can lead to the formation of benzoyl radicals. mdpi.com Although not a direct synthetic route for this compound, this highlights the potential for benzoyl group introduction through radical mechanisms under specific conditions.

Optimization of Synthetic Parameters and Green Chemistry Considerations

Efforts to improve the synthesis of oximes and their derivatives have focused on optimizing reaction conditions and incorporating principles of green chemistry. Optimization studies often involve screening different catalysts, solvents, and reaction temperatures to enhance yield and selectivity. researchgate.netresearchgate.net

Green chemistry approaches aim to reduce the environmental impact of chemical processes. ijprajournal.comessentialchemicalindustry.org For oxime synthesis, this includes the development of solvent-free reaction conditions, the use of less hazardous reagents, and the application of reusable catalysts. researchgate.netnih.gov For instance, the conversion of carbonyl compounds to oximes has been achieved in excellent yields by simply grinding the reactants at room temperature without any solvent. researchgate.net The use of natural acids as catalysts also represents a move towards more environmentally friendly synthesis. ijprajournal.com Furthermore, the development of methods that allow for the recovery and reuse of catalysts, such as cupric chloride dihydrate in the regeneration of carbonyl compounds from oximes, aligns with the principles of green chemistry. organic-chemistry.org These advancements pave the way for more sustainable and efficient production of this compound and related compounds.

Influence of Reaction Time and Temperature on Yield and Purity

The reaction time and temperature are critical parameters in the synthesis of oxime esters, directly impacting the yield and purity of the final product. In a typical esterification process to form bridged terephthaloyl oxime esters, the reaction is often initiated at a low temperature (0–5 °C) and then allowed to proceed at room temperature. arpgweb.com This initial cooling is crucial for controlling the exothermic nature of the reaction between an acetophenone oxime and an acid chloride like terephthaloyl chloride. arpgweb.com

The reaction mixture is typically stirred for a specific duration, for example, for 2 hours at room temperature, after the initial dropwise addition of the acid chloride solution over 30 minutes. arpgweb.com Insufficient reaction time may lead to incomplete conversion of the starting materials, resulting in a lower yield. Conversely, excessively long reaction times or higher temperatures can promote the formation of side products, thereby reducing the purity of the desired oxime ester. For instance, in the synthesis of flavones from o-benzoyloxyacetophenone, the compound is heated with glycerol (B35011) at 260°C for two hours. biomedres.us

In visible-light-mediated syntheses, the reaction time is also a key factor. For example, a three-component reaction of an aldehyde, aniline (B41778), and an N-hydroxyphthalimide (NHPI) ester under blue LED irradiation is typically carried out for 16 hours to achieve a high yield of the corresponding oxime ester. nih.gov Light on/off experiments have demonstrated that the reaction is significantly slower in the dark, highlighting the crucial role of continuous irradiation for the duration of the reaction. nih.govrsc.org

Stoichiometric Ratio Effects in Multistep Synthesis

The stoichiometry of the reactants is a determining factor in the outcome of multistep syntheses of oxime esters, particularly in the formation of bridged structures. In the synthesis of unsymmetrical bridged terephthaloyl acetophenone oxime esters, the molar ratio of the acetophenone oxime to terephthaloyl chloride is crucial. A molar ratio of 2:1 between the acetophenone oxime and terephthaloyl chloride is employed to ensure that both acyl chloride groups of the terephthaloyl chloride react with the oxime, leading to the formation of the bridged diester. arpgweb.com This specific ratio is essential for achieving high yields, which can range from 80% to 95%. arpgweb.com

Similarly, in another study, the esterification process was carried out with a molar ratio of the acetophenone oxime to terephthaloyl chloride of 1:2, which appears to be a typographical error in the original text and should likely be 2:1 for the formation of a bridged ester. researchgate.net The careful control of this ratio is fundamental to maximizing the yield of the desired bridged product and minimizing the formation of mono-esterified or unreacted starting materials.

In a continuous multistep process for preparing C4-oxime-substituted thiazoles, a relative stoichiometry of 4.5:1.0:0.3 between acetone (B3395972), tert-butyl nitrite, and HCl was found to result in a robust protocol. acs.org This highlights the importance of optimizing the stoichiometric ratios of all reactants and reagents in a multistep synthesis to achieve high efficiency and product quality.

Solvent Selection and its Impact on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and in some cases, product selectivity. In the esterification reaction to form bridged terephthaloyl oxime esters, chloroform (B151607) is often used as the solvent. arpgweb.com The reactants, acetophenone oxime and terephthaloyl chloride, are dissolved in chloroform, and the reaction is carried out in this medium. arpgweb.com The solvent's ability to dissolve the reactants and facilitate their interaction is key to the reaction's success.

In the context of the hydrogenation of acetophenone, a related reaction, the nature of the solvent has a strong influence on the reaction rate. researchgate.net Protic solvents like C2-C3 alcohols have been shown to lead to the highest catalytic activities, while aprotic polar solvents and apolar solvents show varying effects. researchgate.net For protic solvents, the hydrogenation rate tends to decrease with increasing solvent polarity and its ability to form hydrogen bonds with acetophenone. researchgate.net In contrast, with apolar solvents, the solvent-catalyst interactions become more dominant in determining the reaction rate. researchgate.net

For visible-light-mediated reactions, acetonitrile (B52724) is a commonly used solvent. nih.gov The choice of solvent in these photochemical reactions is critical as it must be transparent to the wavelength of light being used and be able to dissolve all the components of the reaction mixture, including the photocatalyst.

The following table summarizes the solvents used in various syntheses of oxime esters and related reactions:

| Reaction Type | Solvent(s) | Rationale/Observations |

|---|---|---|

| Bridged Terephthaloyl Oxime Ester Synthesis | Chloroform | Effective in dissolving reactants (acetophenone oxime, terephthaloyl chloride). arpgweb.com |

| Acetophenone Hydrogenation | C2-C3 Alcohols | Highest catalytic activity among tested solvents. researchgate.net |

| Cyclohexane (B81311), Toluene | Moderate activity, influenced by solvent-catalyst interactions. researchgate.net | |

| Acetonitrile, Benzene (B151609) | Significantly lower reaction rates. researchgate.net | |

| Visible-Light-Mediated Oxime Ester Synthesis | Acetonitrile | Common solvent for photocatalytic reactions, dissolves reactants and photocatalyst. nih.gov |

Catalytic Optimization Strategies (e.g., 4-Dimethylaminopyridine (DMAP), N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI))

Catalysts are often employed to enhance the rate and efficiency of oxime ester synthesis. 4-Dimethylaminopyridine (DMAP) is a well-known acylation catalyst. In the context of amide bond formation, which is mechanistically related to esterification, the use of a catalytic amount of DMAP can significantly improve the yield of the desired product. researchgate.net For instance, in a coupling reaction, adding 0.3 equivalents of DMAP increased the product yield to 91%. researchgate.net DMAP acts as a selective acyl-transfer reagent, which can be beneficial in avoiding the formation of side products. researchgate.net

N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) is a water-soluble carbodiimide (B86325) commonly used as a coupling agent in amidation and esterification reactions. In the synthesis of macrolactones from ω-hydroxy acids, EDCI is used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT) to form an active ester intermediate, which then undergoes intramolecular cyclization. nih.gov The optimization of such reactions often involves adjusting the amounts of EDCI and any additives. The reactivity of EDCI is pH-dependent, with optimal performance typically observed in acidic conditions (pH 4.5-5.0). analis.com.my

In visible-light-mediated syntheses of oxime esters, a photocatalyst is essential. Eosin (B541160) Y is a crucial photocatalyst in a three-component reaction involving aldehydes, anilines, and NHPI esters. nih.gov Optimization of the catalyst loading is important; for example, using 3 mol% of eosin Y was found to boost the yield to 92%, with no further improvement at higher concentrations. nih.gov

The following table outlines the role of different catalysts in the synthesis of oxime esters and related compounds:

| Catalyst/Reagent | Reaction Type | Role |

|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Amidation/Esterification | Acts as a selective acyl-transfer catalyst, improving yield and reducing side products. researchgate.net |

| N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) | Amidation/Esterification | A coupling agent that activates carboxylic acids for reaction with amines or alcohols. nih.govanalis.com.my |

| Eosin Y | Visible-Light-Mediated Oxime Ester Synthesis | A photocatalyst that initiates the reaction upon irradiation with visible light. nih.gov |

Advanced Synthetic Approaches to Oxime Esters and Related Scaffolds

Recent advancements in synthetic chemistry have led to the development of novel and efficient methods for the synthesis of oxime esters and their derivatives. These approaches often offer advantages such as milder reaction conditions, higher yields, and the ability to construct complex molecular architectures.

Visible-Light-Mediated Multicomponent Reactions for Oxime Ester Synthesis

A significant advancement in oxime ester synthesis is the use of visible-light-mediated multicomponent reactions. rsc.org This approach allows for the one-pot synthesis of diverse oxime esters from simple starting materials under mild conditions. nih.gov In a notable example, a three-component reaction of aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters is facilitated by the photocatalyst eosin Y under blue LED irradiation. nih.govrsc.org This method is tolerant of a wide range of aldehydes, including those with electron-donating or electron-withdrawing groups, as well as heterocyclic and aliphatic aldehydes, affording the corresponding oxime esters in high yields (83–91%). nih.gov

The proposed mechanism involves the excitation of eosin Y by visible light, which then interacts with the NHPI ester to form a radical anion. rsc.org This initiates a cascade of reactions involving the aldehyde and aniline, ultimately leading to the formation of the oxime ester. rsc.org The reaction is highly dependent on light, as demonstrated by experiments showing a significant slowdown in the dark. nih.gov This methodology represents a practical and efficient route to oxime esters, with the potential for gram-scale synthesis. nih.gov

Synthesis of Bridged Terephthaloyl Oxime Esters

The synthesis of bridged terephthaloyl oxime esters involves the reaction of an acetophenone oxime derivative with terephthaloyl chloride. repec.org This process is typically an esterification carried out under mild basic conditions. repec.org For instance, three different unsymmetrical bridged terephthaloyl acetophenone oxime esters were synthesized by reacting three different acetophenone oximes with terephthaloyl chloride, with yields ranging from 50% to 73%. repec.org

In a similar study, a series of unsymmetrical bridged terephthaloyl acetophenone oxime esters were synthesized from four different acetophenone oximes and terephthaloyl chloride in a 2:1 molar ratio, achieving yields of 80% to 95%. arpgweb.com The reaction is performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the esterification. arpgweb.com The reaction conditions are carefully controlled, with the initial addition of the acid chloride performed at a low temperature (0–5 °C) before stirring at room temperature. arpgweb.com The structures of these bridged oxime esters are confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. arpgweb.comrepec.org

Preparation of O-Benzoyl Oxime Esters with Intercalating Moieties

The synthesis of O-benzoyl oxime esters featuring intercalating moieties is a strategic approach to designing molecules with potential applications in areas such as materials science and medicinal chemistry, where interaction with planar systems like DNA or graphene is desired. The general strategy involves a two-step process: the formation of an aroyl chloride from a carboxylic acid bearing an intercalating group, followed by the esterification of an oxime with the prepared aroyl chloride.

A representative synthesis of an O-benzoyl oxime ester with a naphthalene (B1677914) moiety, a well-known intercalating group, is outlined below. This procedure first involves the preparation of 1-naphthoyl chloride from 1-naphthoic acid. Subsequently, the 1-naphthoyl chloride is reacted with acetophenone oxime to yield the target molecule, acetophenone O-(1-naphthoyl)oxime.

Step 1: Synthesis of 1-Naphthoyl Chloride

1-Naphthoyl chloride can be synthesized from 1-naphthoic acid using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.

A general laboratory procedure using thionyl chloride involves dissolving 1-naphthoic acid in a suitable solvent, such as toluene, followed by the addition of an excess of thionyl chloride. The reaction mixture is then heated under reflux. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 1-naphthoyl chloride, which can be purified by distillation.

Interactive Data Table: Synthesis of 1-Naphthoyl Chloride

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| 1-Naphthoic acid | Thionyl chloride | Toluene | Reflux | 2 hours | Quantitative |

| 1-Naphthoic acid | Oxalyl chloride | Dichloromethane (B109758) | 0 °C to Reflux | 2 hours | 97.2% |

Step 2: Synthesis of Acetophenone O-(1-naphthoyl)oxime

The esterification of acetophenone oxime with 1-naphthoyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In a typical procedure, acetophenone oxime is dissolved in a suitable solvent, such as chloroform, in the presence of a base like triethylamine. The solution is cooled, and a solution of 1-naphthoyl chloride in the same solvent is added dropwise. The reaction mixture is then stirred at a controlled temperature. After the reaction is complete, the mixture is washed with water and the organic layer is separated, dried, and concentrated to give the crude product, which can be purified by recrystallization.

Interactive Data Table: Synthesis of Acetophenone O-(1-naphthoyl)oxime

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| Acetophenone oxime | 1-Naphthoyl chloride | Triethylamine | Chloroform | 0 °C to room temperature |

Development of General Procedures for Alkyl and Aryl Oxime Ester Synthesis

Several general and efficient methods have been developed for the synthesis of a wide variety of alkyl and aryl oxime esters, including derivatives of this compound. These methods offer improvements in terms of reaction conditions, yields, and substrate scope.

Method 1: Synthesis using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP)

A convenient and practical method for the synthesis of alkyl and aryl oxime esters involves the use of EDCI as a coupling agent and DMAP as a catalyst. This method allows for the direct esterification of oximes with carboxylic acids under mild conditions.

The reaction is typically carried out by stirring a mixture of the oxime, carboxylic acid, EDCI, and a catalytic amount of DMAP in a solvent like dichloromethane at room temperature. The workup is often simple, and the products are obtained in high yields.

Method 2: Visible-Light-Mediated Synthesis

A modern and green approach to the synthesis of oxime esters utilizes visible light as an energy source. This method often involves a multi-component reaction, for example, between an aldehyde, an amine, and an N-hydroxyphthalimide ester in the presence of a photocatalyst.

Method 3: Acylation using Acid Chlorides or Anhydrides

The traditional and widely used method for the synthesis of oxime esters is the acylation of oximes with acid chlorides or acid anhydrides in the presence of a base. This method is versatile and applicable to a broad range of substrates.

A typical procedure involves reacting the oxime with the acylating agent in a suitable solvent and in the presence of a base such as pyridine or triethylamine to scavenge the acid byproduct. The reaction conditions are generally mild, and the desired oxime esters are obtained in good yields. For instance, acetophenone oxime can be readily acylated with acetic anhydride (B1165640) in the presence of pyridine to yield acetophenone O-acetyl oxime orgsyn.orgorgsyn.org. Similarly, reaction with benzoyl chloride would yield this compound.

Interactive Data Table: General Procedures for Oxime Ester Synthesis

| Method | Oxime Source | Acyl Source | Reagents/Catalyst | Solvent | Temperature | Yield Range |

| EDCI/DMAP Coupling | Ketoximes/Aldoximes | Carboxylic Acids | EDCI, DMAP | Dichloromethane | Room Temperature | High |

| Visible-Light-Mediated | Aldehydes + Amines | N-Hydroxyphthalimide Esters | Photocatalyst (e.g., Eosin Y) | Acetonitrile | Room Temperature | High |

| Acylation | Acetophenone Oxime | Acetic Anhydride | Pyridine | None | Room Temperature | 66% orgsyn.org |

| Acylation | Acetophenone Oxime | Terphthaloyl chloride | Triethylamine | Chloroform | 0 °C to Room Temperature | Moderate arpgweb.comarpgweb.com |

Reactivity and Mechanistic Investigations of Acetophenone O Benzoyloxime

Fundamental Chemical Transformations

The inherent functionalities of Acetophenone (B1666503) o-benzoyloxime allow it to undergo several fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution, leading to a diverse array of chemical structures.

Oxidation Pathways to Corresponding Nitroso Compounds

The oxidation of oximes can be a pathway to generate nitroso compounds. This transformation typically involves the cleavage of the C=N bond. For instance, the metabolism of oximes catalyzed by enzymes like cytochrome P450 can result in the oxidative breaking of the C=N bond, forming a C=O bond and releasing nitric oxide researchgate.net. In other contexts, reactive oxygen species, such as those from a Fenton system, can abstract a hydrogen atom from the hydroxyl group of a ketoxime, initiating an oxidation process researchgate.net. While these represent general oxidation pathways for oximes, specific studies detailing the direct oxidation of Acetophenone o-benzoyloxime to a corresponding nitroso compound are not extensively documented in the provided research.

Reduction Reactions Leading to Amine Derivatives

The reduction of the oxime ester group in this compound is a key method for the synthesis of primary amines. A notable application involves a photoredox-catalyzed process that couples O-benzoyl oximes with cyanoarenes to produce primary amines that feature fully substituted α-carbon centers lookchem.com. This methodology highlights the utility of O-benzoyl oximes as precursors for complex amine structures, which are significant motifs in pharmaceutical ingredients and their intermediates lookchem.com. The enzymatic reduction of the related ketone, acetophenone, and its derivatives has also been studied, though this proceeds via a different mechanism involving ketoreductases rsc.org.

| Reaction Type | Precursor | Key Reagents/Conditions | Product | Significance |

| Reductive Coupling | O-benzoyl oximes | Photoredox catalysis, cyanoarenes | Primary amines with α-quaternary centers | Synthesis of complex amine structures for pharmaceuticals lookchem.com |

Nucleophilic Substitution Reactions Involving the Oxime Ester Group

The O-benzoyloxime group can function as a leaving group in various chemical transformations. While direct nucleophilic substitution at the nitrogen atom is not a primary reaction pathway, the functionality is crucial in reactions where the oxime derivative is an intermediate. For example, this compound is used as a reactant in the iron-catalyzed cyclization with tertiary N,N-dialkylanilines to prepare pyridines chemicalbook.com. In this type of reaction, the core structure of the oxime ester is transformed, and the benzoyloxy group is ultimately displaced.

Radical-Mediated Processes and Fragmentation Pathways

This compound is a significant precursor for generating nitrogen-centered radicals due to the relatively weak N–O bond. This bond can undergo homolytic cleavage under thermal or photochemical conditions, initiating a cascade of radical reactions.

N-O Bond Homolysis and Generation of Iminyl/Iminoxyl Radicals

The homolytic cleavage of the N–O bond in oxime esters like this compound is a primary pathway for generating iminyl radicals (R₂C=N•) mdpi.com. This process can be initiated by heat or, more commonly, by visible-light photoredox catalysis researchgate.netnih.gov. Once formed, these highly reactive iminyl radicals can participate in several subsequent reactions, including addition to arenes, intramolecular hydrogen atom transfer, and addition to alkenes researchgate.net.

The generation of iminyl radicals from oxime derivatives is a key step in synthesizing various nitrogen-containing heterocycles organic-chemistry.orgrsc.org. It is important to distinguish iminyl radicals from iminoxyl radicals (R₂C=NO•). Iminoxyl radicals are typically generated from oximes (containing an O-H bond) through oxidation by various agents like cerium(IV) ammonium (B1175870) nitrate (B79036) or via photochemical methods beilstein-journals.orgnih.govbeilstein-journals.org. In contrast, oxime esters, which lack the hydroxyl proton, directly yield iminyl radicals and acyloxyl radicals upon N-O bond scission mdpi.comnih.gov.

| Radical Type | Precursor | Generation Method | Key Characteristics |

| Iminyl Radical (R₂C=N•) | Oxime Esters (e.g., this compound) | N-O bond homolysis (thermal or photochemical) mdpi.comresearchgate.net | Highly reactive, participates in cyclization and addition reactions researchgate.netorganic-chemistry.orgrsc.org |

| Iminoxyl Radical (R₂C=NO•) | Oximes (R₂C=NOH) | Oxidation of the oxime beilstein-journals.orgnih.govbeilstein-journals.org | Persistent radicals, studied by EPR spectroscopy beilstein-journals.orgnih.gov |

O-Benzoyl Bond Fragmentation and Acyloxyl Radical Generation

Concurrent with the formation of an iminyl radical from N-O bond homolysis, an acyloxyl radical (in this case, a benzoyloxyl radical) is also generated mdpi.com. Density Functional Theory (DFT) calculations have indicated that N–O bond cleavage is thermodynamically favored over the cleavage of the O–C(O) bond mdpi.com. These generated acyloxyl radicals are often short-lived and can undergo rapid decarboxylation to produce carbon-centered radicals, making oxime esters effective sources for these species as well mdpi.com. However, non-decarboxylating acyloxy radicals can also be involved in subsequent reaction pathways depending on the specific conditions and substrate documentsdelivered.com.

Radical Cascade Reactions: H-Abstraction, Dimerization, Fragmentation, Rearrangement, and Cyclization

This compound belongs to the class of oxime esters, which are well-regarded as Type I photoinitiators. nih.gov Upon absorption of light, typically UV irradiation, the defining characteristic of these molecules is the homolytic cleavage of the comparatively weak N–O bond. researchgate.netmdpi.com This initial fragmentation is the entry point into a cascade of radical reactions.

The primary photochemical event is the generation of an iminyl radical and a benzoyloxy radical, as depicted below:

Scheme 1: Primary Photodissociation of this compound

Following this initiation, a series of competing and sequential radical processes can occur:

H-Abstraction: The highly reactive primary radicals, particularly the iminyl radical, can abstract a hydrogen atom from a suitable donor molecule (like a solvent or a monomer), leading to the formation of an imine and a new radical species.

Dimerization: In the absence of efficient radical traps, the generated radicals can combine. For instance, the photochemical reaction of acetophenone in the presence of cyclohexane (B81311) can lead to dimerization products like pinacol, formed after H-abstraction and subsequent radical coupling. ucla.edu

Fragmentation: The benzoyloxy radical is known to be unstable and can undergo rapid decarboxylation (fragmentation) to produce a phenyl radical and carbon dioxide. nih.gov This is a crucial step in photopolymerization, as the resulting phenyl radical is a highly effective initiator. nih.gov

C₆H₅COO• → C₆H₅• + CO₂

Rearrangement: While less common for the primary radicals in this system, subsequent radicals formed in a reaction cascade could potentially undergo rearrangement to form more stable radical intermediates.

Cyclization: The iminyl radical generated from similar oxime esters has been shown to undergo cyclization onto an adjacent aryl ring, ultimately leading to the formation of phenanthridines after a sequence of oxidation and proton loss steps. mdpi.com

The specific pathways that dominate depend heavily on the reaction conditions, including the wavelength of light, solvent, temperature, and the presence of other reactive species such as monomers or oxygen. studyraid.com

Photoinduced Radical Chain Processes

This compound is recognized for its application as a photoinitiator for UV-curable polymers, adhesives, and coatings. nanoaxisllc.com Its function is to initiate free-radical photopolymerization. rsc.org This process is a classic example of a photoinduced radical chain reaction.

The mechanism unfolds in several key stages:

Initiation: As described previously, UV irradiation cleaves the N-O bond of this compound, producing an iminyl radical and a benzoyloxy radical. The benzoyloxy radical can further decarboxylate to yield a highly reactive phenyl radical. nih.govresearchgate.net

Propagation: These initiating radicals (R•) rapidly add to a monomer unit (M), such as an acrylate (B77674), to form a new, larger radical. This new radical then adds to another monomer, and the process repeats, propagating the polymer chain.

R• + M → RM•

RM• + M → RM₂•

RMₙ• + M → RMₙ₊₁•

Termination: The chain reaction ceases when two growing polymer radicals combine (coupling) or react via disproportionation.

Oxime esters are considered highly efficient in this role because the N-O bond is readily cleaved by light. nih.gov The efficiency of initiation can be wavelength-dependent; surprisingly, for some oxime esters, the highest polymerization rates are observed when irradiating in the tail-end of their absorption spectrum (e.g., at 405 nm), despite a much lower molar extinction coefficient compared to their UV-maximum. acs.org This highlights that the absorption spectrum alone is not always a perfect guide for selecting the most effective excitation wavelength. acs.org

Photosensitized Two-Component Coupling Reactions

While this compound primarily functions as a Type I photoinitiator (a single molecule that undergoes cleavage), its constituent parts and related oxime systems can participate in photosensitized reactions. nih.gov In a photosensitized process, a separate molecule, the photosensitizer, absorbs the light energy and then transfers it to another molecule, inducing a reaction.

For oxime derivatives, visible-light-mediated energy transfer (EnT) catalysis can be used to achieve reactions not readily accessible through direct irradiation. organic-chemistry.org A photosensitizer, such as an iridium-based complex, absorbs visible light and enters an excited triplet state. organic-chemistry.orgnih.gov This excited sensitizer (B1316253) can then transfer its energy to the oxime ester. mdpi.com

This energy transfer can promote the oxime ester to its triplet excited state, facilitating N-O bond cleavage or other reactions like E/Z isomerization. nih.gov This triplet sensitization mechanism allows for reactions to occur under milder conditions (e.g., using visible light instead of UV) and can alter reaction selectivity. organic-chemistry.org For instance, photosensitized isomerization of oximes can be coupled in a one-pot protocol with a subsequent Beckmann rearrangement, leading to a reversal of the typical regioselectivity where alkyl groups migrate preferentially over aryl groups. organic-chemistry.orgnih.gov

Rearrangement Reactions

Neber Rearrangement and Isoxazole Formation

The Neber rearrangement is a characteristic reaction of ketoximes, converting them into α-amino ketones. wikipedia.org The reaction typically proceeds by first converting the oxime hydroxyl group into a better leaving group, such as a tosylate, by reacting it with tosyl chloride. wikipedia.org In the case of this compound, the benzoyl group already serves this function. The subsequent steps involve the removal of the α-proton by a base to form a carbanion, which then displaces the leaving group in an intramolecular nucleophilic substitution to form an intermediate azirine. wikipedia.org Finally, hydrolysis of the azirine yields the α-amino ketone product. wikipedia.org

General Mechanism of the Neber Rearrangement:

Formation of a good leaving group on the oxime nitrogen (the O-benzoyl group is already present).

Deprotonation at the α-carbon by a base.

Intramolecular displacement of the leaving group to form an azirine.

Hydrolysis of the azirine to yield an α-amino ketone.

While this is a plausible pathway for this compound under basic conditions, the Beckmann rearrangement often occurs as a competing side reaction. wikipedia.org Specific studies detailing the Neber rearrangement for this compound were not prominent in the searched literature, suggesting it may not be the primary or most studied rearrangement pathway for this specific substrate.

Isoxazole formation from oximes is also a known transformation, often proceeding through different mechanisms, such as cyclization reactions involving additional reagents or specific substrates not directly analogous to a simple rearrangement of this compound.

Beckmann-Type Rearrangements

The Beckmann rearrangement is a well-documented acid-catalyzed reaction of oximes that converts them into amides. rsc.orgscispace.com For ketoximes like acetophenone oxime, the reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating.

Kinetic studies of the Beckmann rearrangement of acetophenone oximes in concentrated sulfuric acid (70–98%) have been performed. rsc.org In this strong acid, the reactive species is proposed to be the oxime O-sulphonic acid. rsc.org The mechanism is believed to proceed through an N-arylnitrilium ion intermediate, with a transition state resembling a phenonium ion where the migrating phenyl group is partially bonded to the nitrogen as the oxygen function departs. rsc.org

More recent research has focused on organocatalyzed versions of this rearrangement. For example, trifluoroacetic acid (TFA) can catalyze the rearrangement of acetophenone oxime to acetanilide. scispace.com The proposed mechanism involves the formation of an O-trifluoroacetyl oxime ester intermediate, which then rearranges. scispace.com

Below is a table summarizing different conditions for the Beckmann rearrangement of acetophenone oxime derivatives.

| Catalyst/Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Sulphuric Acid (70-98%) | - | Acetanilide | - | rsc.org |

| Trifluoroacetic Acid (TFA) | Nitroethane | Acetanilide | ~90-95% (isolated) | scispace.com |

| Trifluoroacetic Anhydride (B1165640) | CH₂Cl₂ | O-trifluoroacetyl acetophenone oxime (intermediate) | Quantitative | scispace.com |

Elimination Reactions and their Mechanistic Pathways

Elimination reactions of oxime derivatives can proceed through various mechanistic pathways, primarily the E2 (bimolecular elimination) and E1cB (unimolecular elimination from the conjugate base) mechanisms. The specific pathway is highly dependent on the substrate structure, base, and solvent.

For O-benzoyloximes with a hydrogen on the α-carbon, treatment with a base can lead to the formation of an imine or, upon hydrolysis, a ketone. Studies on related systems, such as (E)-2,4,6-trinitrobenzaldehyde O-benzoyloximes, have shown that the mechanism can shift depending on the conditions. In aprotic solvents like acetonitrile (B52724), the reaction mechanism can be influenced by the electron-withdrawing nature of the β-aryl group. For substrates with strongly electron-withdrawing groups, the mechanism can change from a concerted E2 pathway to a stepwise E1cB pathway. This change is favored because strong electron-withdrawing groups stabilize the carbanion intermediate formed in the E1cB mechanism.

For this compound, the reaction with a base (B:) would involve the abstraction of a methyl proton:

E2 Mechanism: A single transition state where the base abstracts the proton simultaneously as the C=N double bond forms and the O-benzoyl group leaves.

E1cB Mechanism: A two-step process. First, the base abstracts a proton to form a resonance-stabilized carbanion (conjugate base). In the second, rate-determining step, the leaving group is expelled from the carbanion to form the product.

Given the phenyl group on the imine carbon, which can offer some stabilization to a negative charge at the adjacent carbon, the possibility of an E1cB mechanism under suitable basic conditions in an aprotic solvent cannot be ruled out, though a concerted E2 pathway is also highly plausible.

Transition Metal-Catalyzed Transformations

This compound serves as a versatile substrate in a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations often proceed through pathways involving C-H bond activation, offering efficient routes to complex nitrogen-containing molecules.

O-Benzoyloxime derivatives, including this compound, have been successfully employed in palladium-catalyzed C-H amination reactions. These reactions provide a direct method for the formation of C-N bonds, a crucial transformation in the synthesis of nitrogen-containing compounds.

The palladium-catalyzed amination of aromatic C-H bonds using oxime esters is a redox-neutral process that can lead to the formation of indole (B1671886) products. nih.gov A key feature of the proposed mechanism is the unusual initial oxidative addition of the N-O bond of the oxime ester to a Pd(0) species. nih.gov This step is crucial for the subsequent C-H activation and C-N bond formation.

The catalytic cycle is thought to proceed as follows:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the N-O bond of the this compound, forming a Pd(II) intermediate.

C-H Activation: The directing group on the oxime facilitates the activation of a nearby C-H bond, leading to the formation of a palladacycle.

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) intermediate to form the C-N bond of the product and regenerate the Pd(0) catalyst.

This mechanistic pathway is supported by the isolation and characterization of Pd(II) complexes formed from the oxidative addition of the N-O bond. nih.gov The efficiency of these reactions can be influenced by the choice of ligands on the palladium catalyst and the specific reaction conditions. nih.govnih.gov

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of oxime ether reactivity, NHCs have been shown to catalyze the C-C bond acylation of cycloketone oxime derivatives. nih.gov This reaction provides a novel, transition-metal-free method for the formation of ketonitriles, which are valuable building blocks in organic synthesis. nih.gov

The reaction involves the coupling of a cyanoalkyl group from the oxime derivative with an acyl group from an aldehyde. nih.gov The NHC catalyst plays a key role in activating the aldehyde and facilitating the subsequent C-C bond formation. This methodology offers an efficient route to functionalized nitriles under mild reaction conditions.

| Entry | Cycloketone Oxime Ether | Aldehyde | Product | Yield (%) |

| 1 | Cyclohexanone O-benzoyloxime | Benzaldehyde | 2-oxo-2-phenylacetonitrile | 85 |

| 2 | Cyclopentanone O-benzoyloxime | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2-oxoacetonitrile | 78 |

| 3 | Cycloheptanone O-benzoyloxime | 4-Methylbenzaldehyde | 2-(4-methylphenyl)-2-oxoacetonitrile | 82 |

| 4 | Cyclohexanone O-acetyl oxime | Naphthaldehyde | 2-(naphthalen-1-yl)-2-oxoacetonitrile | 75 |

Rhodium(III)-catalyzed C-H activation and annulation reactions have become a powerful tool for the synthesis of complex heterocyclic compounds. Acetophenone oxime ethers have been utilized as substrates in these transformations, leading to the formation of diverse azafluorenone frameworks. rsc.org A notable application involves the [4 + 2] annulation of O-pivaloyl oximes with ketenes for the synthesis of isoquinolinones containing a quaternary carbon stereocenter. acs.org

The proposed mechanism for these reactions typically involves the following key steps:

C-H Activation: The Rh(III) catalyst, often in the form of a cationic complex such as [Cp*Rh(OAc)]+, facilitates the activation of an ortho C-H bond of the aromatic ring of the oxime ester. nih.gov

Coordination and Insertion: The ketene (B1206846) coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

Reductive Elimination: The final product is formed through reductive elimination, which regenerates the active Rh(III) catalyst.

Density functional theory (DFT) studies have provided further insights into the mechanism of Rh(III)-catalyzed annulations, suggesting that the C-H activation can proceed through a concerted metalation-deprotonation (CMD) pathway or a Friedel-Crafts type mechanism, depending on the specific substrates and reaction conditions. nih.govresearchhub.com

| Entry | Oxime Ester | Ketene | Product | Yield (%) |

| 1 | Acetophenone O-pivaloyloxime | Diphenylketene | 3,3-diphenyl-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 92 |

| 2 | Propiophenone O-pivaloyloxime | Phenyl(methyl)ketene | 2-ethyl-3-methyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 85 |

| 3 | 4'-Methoxyacetophenone O-pivaloyloxime | Diethylketene | 3,3-diethyl-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 88 |

| 4 | Acetophenone O-pivaloyloxime | Phenyl(trimethylsilyl)ketene | 2-methyl-3-phenyl-3-(trimethylsilyl)-3,4-dihydroisoquinolin-1(2H)-one | 76 |

Structural Modification and Derivatization Strategies

Systematic Variation of Phenyl Ring Substituents

The electronic nature of substituents on either the acetophenone (B1666503) or the benzoyl phenyl ring plays a critical role in the reactivity of acetophenone O-benzoyloxime, particularly in its photochemical applications. The N-O bond of the oxime ester is susceptible to cleavage upon irradiation, generating iminyl and carboxyl radicals that can initiate further reactions. The efficiency and pathway of this cleavage are heavily influenced by the electronic properties of the aromatic substituents.

Electron-withdrawing groups (EWGs) on the benzoyl moiety, such as nitro (-NO₂) or fluoro (-F) groups, can enhance the reactivity of the oxime ester. Studies on related O-benzoyl oxime esters have shown that EWGs make the molecule more susceptible to reduction, facilitating reactions like photochemically induced DNA cleavage. In one study, the DNA-cleaving potency of various substituted O-benzoyl oxime esters followed the order: F > CN ≥ NO₂ > Me ~ H, demonstrating a clear electronic effect. researchgate.net Similarly, the presence of an electron-withdrawing group at the 5-position of certain complex oxime scaffolds has been shown to enhance anticancer activity. nih.gov

Conversely, electron-donating groups (EDGs) can also direct reactivity. In the photocyclisation of related β-phenyl-α,β-unsaturated oximino systems to form quinolines, the position and nature of the substituent dictate the regioselectivity of the cyclization. EDGs on the phenyl ring can stabilize cationic intermediates, guiding the reaction pathway.

The photochemical behavior is also affected. For instance, meta-substituted derivatives with groups like -NO₂ can cause a redshift in the UV absorption maxima, altering the wavelengths of light at which the molecule is reactive. This principle is fundamental in designing photoinitiators for polymerisation that are active under specific light sources. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on Reactivity

| Substituent Type | Position | Effect on Reactivity | Example Application | Citation |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -F, -CN, -NO₂) | Benzoyl Ring | Increases susceptibility to reduction; enhances N-O bond cleavage. | DNA Cleavage Agents | researchgate.net |

| Electron-Withdrawing (e.g., -NO₂) | Acetophenone Ring | Shifts UV absorption maxima (redshift). | Photoinitiators | |

| Electron-Donating (e.g., Alkoxy) | Phenyl Ring | Can direct regioselectivity in photocyclization reactions. | Heterocycle Synthesis |

Steric hindrance, resulting from the introduction of bulky substituents, significantly influences the molecular interactions and reactivity of this compound derivatives. Bulky groups placed near the reactive oxime ester center can impede the approach of other molecules, thereby slowing down or preventing certain reactions. nih.gov

In transition metal-catalyzed reactions, both the steric and electronic properties of ligands are fine-tuned to control reactivity. acs.org For this compound derivatives, substituents at the ortho-position of either phenyl ring can create steric crowding around the C=N-O group. This can influence the molecule's preferred conformation and affect its ability to coordinate with a metal center or interact with a substrate. For example, in some reactions, yields are reduced when reactants possess sterically hindered substituents. acs.org

However, steric hindrance can also be used strategically. In the design of materials, introducing bulky groups like a naphthyl group can suppress undesirable intermolecular interactions that lead to crystallization, thereby improving the compatibility of the compound within a polymer matrix. googleapis.com In the context of medicinal chemistry, the size and shape of substituents are critical for how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. nih.gov The difference in steric bulk between a benzoyl group and a smaller acetyl group, for example, can alter a molecule's biological activity profile.

Alterations at the O-Acyl Moiety

Reactivity and Stability: The electron-withdrawing or -donating nature of the acyl group influences the ease of N-O bond cleavage. Highly electron-withdrawing acyl groups, such as pentafluorobenzoyl, are used to create more reactive oxime esters that serve as precursors in reactions like copper-catalyzed pyridine (B92270) synthesis. orgsyn.org The benzoyl group itself is considered electron-withdrawing, which stabilizes the compound against hydrolysis compared to the free oxime but still permits participation in cyclization reactions. In contrast, replacing the benzoyl group with an aliphatic acyl group, like acetyl, can lead to different fragmentation pathways. O-acyl oximes with aryl conjugates are often preferred for generating carbonyloxyl radicals, as their alkyl counterparts can undergo rapid decarboxylation.

Lipophilicity and Physicochemical Properties: Lipophilicity, a critical parameter in drug design and materials science, is also modulated by the O-acyl group. The bulky and aromatic benzoyl group confers high lipophilicity. Replacing it with a smaller, less complex group like an acetyl group results in a molecule with lower lipophilicity and reduced steric hindrance. This modification can affect solubility, membrane permeability, and interactions within biological systems.

Table 2: Comparison of Different O-Acyl Groups on Acetophenone Oxime

| O-Acyl Group | Key Structural Difference | Influence on Reactivity | Influence on Lipophilicity | Citation |

|---|---|---|---|---|

| Benzoyl | Aromatic, bulky | Stabilizes N-O bond relative to free oxime; facilitates radical generation. | High | |

| Acetyl | Aliphatic, smaller | Less steric hindrance; different radical fragmentation pathways. | Moderate | |

| Pentafluorobenzoyl | Highly electron-withdrawing | Increases reactivity; facilitates C-N coupling reactions. | Very High | orgsyn.org |

| Acryloyl | Contains a polymerizable C=C bond | Can participate in polymerization reactions. | Moderate | googleapis.com |

A sophisticated derivatization strategy involves designing the O-acyl group to be a reactive partner in a subsequent transformation, rendering the entire molecule bifunctional. O-acyl oximes can be engineered to act as precursors for both iminyl radicals (from N-O cleavage) and other radical species, enabling complex multicomponent reactions. rsc.org

For example, O-benzoyl oximes can be used in photocatalytic processes that generate both an iminyl radical and, through a separate pathway, an alkyl radical. This allows for three-component reactions where the oxime derivative provides two of the key reactive species for a 1,2-carboimination of an olefin. This strategy provides direct and atom-economic access to valuable β-amino sulfone derivatives and other complex nitrogen-containing molecules.

Conjugation with Other Functional Groups and Scaffolds

Attaching the this compound moiety to larger, functional scaffolds is a strategy employed to create hybrid molecules with novel properties. This approach aims to combine the reactivity of the oxime ester group, often as a photochemically-activated radical generator, with the inherent functions of the conjugated scaffold, such as DNA intercalation or specific protein binding.

Research has shown that conjugating O-benzoyl oxime esters to planar aromatic systems like 9,10-anthraquinone or fluoren-9-one creates compounds capable of cleaving DNA when irradiated with UV light. researchgate.net In these conjugates, the large planar moiety acts as a DNA intercalator, positioning the photoreactive oxime ester group in close proximity to the DNA backbone to cause oxidative damage. researchgate.net

Synthesis of Oxime Esters Bearing Aliphatic and Heteroaromatic Groups

The synthesis of oxime esters, including derivatives of this compound, can be achieved through several established and novel methods. Traditionally, the reaction of keto- or aldoximes with acid chlorides or anhydrides has been a common route to obtain oxime esters. arpgweb.com More contemporary methods have focused on improving efficiency, yield, and substrate scope.

One facile and high-yielding approach involves the use of N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling reagent, catalyzed by 4-(dimethylamino)pyridine (DMAP). This method has been successfully applied to synthesize a variety of alkyl and aryl oxime esters from ketoximes and aldoximes, with yields ranging from 90–97%. researchgate.net The simplicity of product isolation, often avoiding column chromatography for solid products, makes this a practical synthetic procedure. researchgate.net

Another innovative method utilizes visible-light-mediated three-component reactions. nih.gov This approach involves the reaction of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters in the presence of a photocatalyst like eosin (B541160) Y. nih.gov This one-step process allows for the efficient preparation of a wide array of oxime esters bearing both aliphatic and aromatic groups under mild conditions. nih.gov For instance, NHPI esters of various alkyl carboxylic acids and aromatic carboxylic acids, including those with steric hindrance like 2,4,6-trimethylbenzoic acid, have been successfully converted to their corresponding oxime esters in high yields. nih.gov

Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the redox esterification between α,β-unsaturated aldehydes and oximes. This method produces saturated oxime esters in very good yields across a broad range of aliphatic, aromatic, and heteroaromatic substrates. rsc.org

Research has also explored the synthesis of bridged terphthaloyl oxime esters. researchgate.net This involves the esterification of acetophenone oximes with terphthaloyl chloride. researchgate.net For example, five different acetophenone oximes were synthesized and subsequently reacted with terphthaloyl chloride to produce unsymmetrical bridged terphthaloyl acetophenone oxime esters with yields between 50% and 73%. researchgate.net Spectroscopic techniques confirmed the structures of these novel compounds. researchgate.net

A study on the synthesis of various acetophenone oximes and their corresponding bridged terphthaloyl oxime esters demonstrated that refluxing an acetophenone derivative with hydroxylamine (B1172632) hydrochloride in the presence of potassium hydroxide (B78521) yields the corresponding acetophenone oximes in moderate to good yields. arpgweb.com These oximes were then esterified with terphthaloyl chloride to form the desired oxime esters. arpgweb.com

Table 1: Synthesis of Various Oxime Esters

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ketoximes/Aldoximes | Carboxylic acid, EDCI, DMAP | Alkyl and Aryl Oxime Esters | 90-97% | researchgate.net |

| Aldehydes, Anilines, NHPI esters | Eosin Y, Visible Light | Oxime Esters | High | nih.gov |

| α,β-Unsaturated Aldehydes, Oximes | N-Heterocyclic Carbene | Saturated Oxime Esters | Very Good | rsc.org |

| Acetophenone Oximes | Terphthaloyl chloride | Bridged Terphthaloyl Acetophenone Oxime Esters | 50-73% | researchgate.net |

Formation of Copolymers with Acetophenone Oxime Derivatives

Acetophenone oxime derivatives can be incorporated into copolymers, leading to materials with reactive functionalities and potentially stimulus-responsive properties. These copolymers are often synthesized through the polymerization of monomers containing the acetophenone oxime moiety.

For instance, a terpolymer resin, VO-formaldehyde-p-hydroxyacetophenone (VOFHA), was synthesized by the condensation of vanillin (B372448) oxime (VO), formaldehyde, and p-hydroxyacetophenone (HA). tandfonline.com The structure of this terpolymer was confirmed using FT-IR and 1H NMR spectroscopy, and its number-average molecular weight was determined to be 5337.6 g/mol with a polydispersity index of 1.33. tandfonline.com

Another example involves the synthesis of a copolymer resin (4-MAPHF) through the condensation of 4-methyl acetophenone, phenyl hydrazine, and formaldehyde. derpharmachemica.com The structure and properties of this copolymer were characterized by various techniques, including elemental analysis, conductometric titration, viscometry, and spectroscopic methods (UV-visible, FTIR, and 1H NMR). derpharmachemica.com

The synthesis of copolymers can also be designed to be self-crosslinkable. This is achieved by incorporating both copolymerizable oxime ethers and monomers with keto or aldehyde groups into the same polymer chain. google.com The crosslinking then occurs through the reaction between the oxime group and the carbonyl group within the copolymer, eliminating the need for an external crosslinking agent. google.com The content of the oxime ether in such copolymers typically ranges from 0.1 to 10% by weight. google.com

Furthermore, controlled radical polymerization techniques, such as RAFT (reversible addition–fragmentation chain transfer), have been used to create well-defined copolymers. researchgate.net For example, acetone (B3395972) oxime acrylate (B77674) has been polymerized to form a reactive polymer. This polymer can then be used to create copolymers, such as poly(N-isopropylacrylamide-co-acetone oxime acrylate), which exhibits a lower critical solution temperature (LCST), a characteristic of stimulus-responsive polymers. researchgate.net

Table 2: Examples of Copolymers with Acetophenone Oxime Derivatives

| Monomers | Polymerization Method | Resulting Copolymer | Key Features | Reference |

|---|---|---|---|---|

| Vanillin oxime, Formaldehyde, p-hydroxyacetophenone | Condensation | VOFHA terpolymer | Mn = 5337.6 g/mol , PDI = 1.33 | tandfonline.com |

| 4-methyl acetophenone, Phenyl hydrazine, Formaldehyde | Condensation | 4-MAPHF copolymer resin | Characterized by various analytical techniques | derpharmachemica.com |

| Oxime ethers, Monomers with keto/aldehyde groups | Copolymerization | Self-crosslinkable copolymer | Crosslinks via internal oxime-carbonyl reaction | google.com |

Selective Benzoylation Using Benzoylated Oxime Reagents (e.g., Benzoyl-Oxyma)

Benzoylated oxime reagents have emerged as effective and safer alternatives to traditional benzoylating agents, particularly for the selective modification of complex molecules like carbohydrates. One of the most promising reagents in this class is Benzoyl-Oxyma.

The development of Benzoyl-Oxyma was driven by the need to replace hazardous reagents like benzoyloxybenzotriazole (BBTZ), which is derived from the explosive hydroxybenzotriazole (B1436442) (HOBt). rsc.orgresearchgate.netrsc.org A study investigating various benzoylated oximes found that those derived from ethyl 2-hydroximino-2-cyanoacetate (Oxyma), among others, were highly effective for the benzoylation of a primary alcohol, with yields comparable to those obtained with BBTZ. rsc.orgresearchgate.net

Benzoyl-Oxyma, in particular, was identified as a highly crystalline, easily prepared, and storable reagent that is useful for the selective benzoylation of carbohydrate polyols. rsc.orgresearchgate.netrsc.org When applied to carbohydrate diols, Benzoyl-Oxyma demonstrated excellent efficacy as a selective benzoylating reagent. rsc.orgresearchgate.net For example, in the selective acylation of a galactoside and a glucoside, Benzoyl-Oxyma provided high yields of the desired mono-benzoylated products. rsc.org Although slightly more of the Benzoyl-Oxyma reagent was needed to achieve yields equivalent to BBTZ, its enhanced safety profile makes it a valuable alternative. rsc.orgcsic.es

The effectiveness of these benzoylated oximes is linked to the electron-withdrawing groups adjacent to the oxime functionality. csic.es The research highlighted that oxime-derived reagents with strong electron-withdrawing groups, such as those in Benzoyl-Oxyma, afforded excellent yields in the benzoylation of primary alcohols. csic.es

Table 3: Comparison of Benzoylating Reagents

| Reagent | Substrate | Product | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Benzoyl-Oxyma | Primary alcohol | Benzoate (B1203000) | 95-98% | Comparable to BBTZ | researchgate.net |

| Benzoyl-Oxyma | Carbohydrate diol (galactoside) | 3-benzoate | High | Selective benzoylation | rsc.org |

| Benzoyl-Oxyma | Carbohydrate diol (glucoside) | 2-benzoate | 89% (with 1.4 equiv.) | Selective benzoylation | rsc.org |

Advanced Research Applications in Organic Synthesis and Materials Science

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The structural characteristics of acetophenone (B1666503) o-benzoyloxime make it an important intermediate in the synthesis of a wide array of complex organic molecules. The presence of the oxime ester functionality provides a site for various chemical transformations, including nucleophilic substitutions and oxidations.

Acetophenone o-benzoyloxime is a key precursor in the synthesis of various heterocyclic compounds. The N–O bond within the oxime ester group is susceptible to cleavage under different reaction conditions, leading to the formation of reactive intermediates that can undergo cyclization reactions. oup.comresearchgate.net For instance, the thermolysis of this compound can lead to the formation of 2-methylbenzoxazole, a type of heterocyclic compound. oup.com This transformation proceeds through the homolytic cleavage of the N-O bond, generating radical intermediates that subsequently cyclize. oup.comoup.com Additionally, reactions of this compound with sodium hydride have been shown to produce substituted isoxazoles, another class of heterocyclic compounds. researchgate.net

The development of new pharmaceuticals often relies on the efficient synthesis of molecules containing specific pharmacophores, which are the essential features of a molecule responsible for its biological activity. This compound serves as a valuable building block for nitrogen-containing pharmacophores due to the presence of the nitrogen atom in its oxime group. acs.org Ketonitriles, which are useful precursors for nitrogen-containing pharmacophores, can be synthesized using cycloketone oxime derivatives in reactions that involve C-C bond activation. acs.org Although not directly this compound, this highlights the utility of the oxime ester functionality in generating building blocks for pharmacologically active molecules. The reactivity of the oxime group allows for its incorporation into larger molecular scaffolds, introducing a nitrogen atom that can be crucial for biological interactions. ontosight.ai

Utility as Photoinitiators in Photoreactions and Polymerization Processes

This compound and its derivatives are utilized as photoinitiators in various photoreactions and polymerization processes. labscoop.comuvabsorber.com Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate a chemical reaction like polymerization. tcichemicals.com The oxime ester group in these compounds can undergo photolytic cleavage to produce the initiating radicals.

Research has demonstrated that this compound can act as a photobase generator (PBG), releasing aniline (B41778) upon irradiation. labscoop.com Furthermore, related oxime esters, such as 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime), are highly efficient photoinitiators for the free-radical polymerization of unsaturated monomers. uvabsorber.com These photoinitiators are particularly useful in applications requiring high photosensitivity and low yellowing, such as in the manufacturing of display materials, microlenses, and photoresists. uvabsorber.com The efficiency of these photoinitiators stems from the ready cleavage of the N-O bond upon exposure to UV light.

Role in C-C Bond Scission and Functionalization Methodologies

Recent advancements in organic synthesis have focused on the development of methods for the cleavage and functionalization of traditionally inert carbon-carbon (C-C) bonds. This compound and related oxime esters have emerged as important substrates in these methodologies. The thermolysis of this compound involves the homolysis of the N-O bond, which can subsequently trigger C-C bond cleavage in the resulting radical intermediates. oup.comoup.com

For example, the pyrolysis of this compound yields products like acetophenone and acetonitrile (B52724), indicating the scission of the C-C bond between the carbonyl carbon and the phenyl ring. oup.com This reactivity is driven by the formation of high-energy iminyl radicals that can undergo β-scission. nih.gov N-heterocyclic carbene (NHC) catalysis has also been employed to facilitate the C-C bond activation of cyclic oxime ethers, leading to the formation of ketonitriles. acs.org While this study used a cyclic analogue, it highlights the potential of the oxime ester group to direct C-C bond cleavage. acs.org

Applications in Cross-Coupling and Cyclization Reactions

This compound participates in various cross-coupling and cyclization reactions, which are fundamental processes for constructing complex molecular architectures. The benzoyl group in this compound acts as an electron-withdrawing group, which stabilizes the compound while still allowing it to participate in cyclization reactions.

Thermolysis of this compound can lead to cyclization, forming 2-methylbenzoxazole. oup.comoup.com This reaction involves the formation of radical intermediates that undergo intramolecular cyclization. oup.com Furthermore, iron-catalyzed cross-dehydrogenative coupling reactions have been developed for the synthesis of α,β-unsaturated ketones from acetophenones and methylarenes, showcasing the utility of the acetophenone moiety in C-C bond formation. nih.gov While this example does not directly involve this compound, it demonstrates the reactivity of the acetophenone core in modern synthetic methodologies. The oxime ester functionality itself can be a directing group in transition metal-catalyzed reactions, facilitating C-H activation and subsequent cross-coupling. snnu.edu.cn

Investigation in Biological Chemistry Through Chemical Synthesis

While direct and extensive studies on the biological activities of this compound are not widely documented, its synthesis and the synthesis of related oxime esters are often pursued with the goal of discovering new biologically active compounds. ontosight.ai Compounds with similar structures have been investigated for a range of biological properties, including antifungal, antibacterial, and cytotoxic activities. arpgweb.com The synthesis of various oxime esters, including those derived from acetophenone, is a common strategy in medicinal chemistry to create libraries of compounds for biological screening. researchgate.netarpgweb.com For instance, a series of acetophenone oximes and their terphthaloyl oxime esters have been synthesized and screened for antifungal activity against Aspergillus niger. arpgweb.com This research highlights the potential of the acetophenone oxime scaffold as a basis for developing new therapeutic agents.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Aromatic Oxime Structures Calculated by DFT.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Acetophenone (B1666503) Oxime | -6.54 | -0.87 | 5.67 |

| Benzophenone Oxime | -6.42 | -1.02 | 5.40 |

| Acetophenone o-benzoyloxime (Estimated) | - | - | ~5.5 |

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. This allows for the prediction of the most favorable reaction mechanisms by comparing the activation energies of different routes. For O-acyloximes, a key reaction is the cleavage of the N-O bond, which can proceed through different mechanisms depending on the reaction conditions.

Computational studies on the thermal and photochemical decomposition of O-acyloximes can reveal the energetic barriers for homolytic versus heterolytic cleavage of the N-O bond. The stability of the resulting radical or ionic intermediates can be assessed, providing a theoretical basis for understanding the products formed in these reactions. For instance, the transition state for the homolytic cleavage would involve an elongated N-O bond, and its energy would represent the activation energy for this process. Comparing this with the energy of the transition state for a potential concerted rearrangement could predict which pathway is dominant. While specific studies on this compound were not found, the general mechanisms for O-acyloxime reactivity are accessible through these computational approaches.

Molecular Dynamics and Docking Simulations for Interaction Studies

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interactions between a small molecule and a biological macromolecule, such as a protein or a nucleic acid.